molecular formula C24H18F2N4O3 B2869747 N-(4-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251632-60-6

N-(4-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2869747
CAS No.: 1251632-60-6
M. Wt: 448.43
InChI Key: JSKKBUUKHMKHMK-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted at the 1-position with a 2-((2-fluorophenyl)amino)-2-oxoethyl group, a 7-methyl group, and a 3-carboxamide linked to a 4-fluorophenyl moiety. The 4-oxo-1,4-dihydro configuration is critical for maintaining planar geometry, which is often associated with biological activity, particularly in enzyme inhibition (e.g., kinases or topoisomerases) . Its fluorine substituents are strategically placed to enhance metabolic stability and binding affinity, common strategies in medicinal chemistry .

Properties

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O3/c1-14-6-11-17-22(32)18(24(33)28-16-9-7-15(25)8-10-16)12-30(23(17)27-14)13-21(31)29-20-5-3-2-4-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKKBUUKHMKHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related 1,8-naphthyridine derivatives:

Compound Name / ID R1 (N1 Substituent) R3 (C3 Substituent) R7 (C7 Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 2-((2-FPh)amino)-2-oxoethyl N-(4-FPh)carboxamide Methyl ~463.43* Not reported 4-oxo, fluorophenyl, amide
1-(4-ClBz)-N-(4-ClPh)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4, ) 4-Cl-Benzyl N-(4-ClPh)carboxamide - 424.28 193–195 4-oxo, chlorophenyl, amide
1-(4-ClBz)-N-(2-ClPh)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2, ) 4-Cl-Benzyl N-(2-ClPh)carboxamide - 424.28 193–195 4-oxo, chlorophenyl, amide
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67, ) Pentyl N-adamantylcarboxamide - 421.58 Not reported 4-oxo, adamantyl, amide
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (2c, ) - Morpholinomethyl Methyl 335.38 Not reported 4-oxo, morpholine, methyl

*Calculated based on molecular formula.

Key Observations:
  • Halogen Substitution : The target compound uses fluorine at both the 4-fluorophenyl and 2-fluorophenyl positions, whereas analogs in and employ chlorine . Fluorine’s higher electronegativity and smaller atomic radius may improve metabolic stability and membrane permeability compared to chlorine .
  • N1 Substituent: The 2-((2-fluorophenyl)amino)-2-oxoethyl group in the target compound is unique. In contrast, analogs use bulkier groups like 4-chlorobenzyl () or pentyl (), which may sterically hinder target binding.
  • Biological Implications : The 4-oxo group is conserved across all compounds, suggesting its role in hydrogen bonding with biological targets. Amide linkages (e.g., carboxamide) are also critical for interactions with enzyme active sites .

Structural and Spectroscopic Characterization

  • 1H NMR : Peaks for aromatic protons (δ 7.15–8.90 ppm), NH groups (δ 9.19–9.80 ppm), and methyl groups (δ 2.0–3.0 ppm) are consistent across analogs (). The target compound’s 2-fluorophenyl group would show coupling patterns distinct from chlorine analogs.
  • IR Spectroscopy : Key stretches include C=O (amide: ~1650–1680 cm⁻¹; keto: ~1680–1700 cm⁻¹) and C–F (1100–1250 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (m/z ~463) would align with the calculated molecular weight.

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